molecular formula C21H21FN4O3 B2698176 N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide CAS No. 941871-29-0

N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide

Cat. No.: B2698176
CAS No.: 941871-29-0
M. Wt: 396.422
InChI Key: XCDLRIFSOBTBMK-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a cyanophenyl group, a fluorophenyl group, and a morpholinoethyl group, all linked through an oxalamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide typically involves multi-step organic reactions. One common method includes the reaction of 2-cyanophenylamine with 2-(4-fluorophenyl)-2-morpholinoethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanophenyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
  • N-(2-cyanophenyl)-N-(2-(2-fluorophenyl)-2-oxoethyl)-4-methylbenzenesulfonamide

Uniqueness

N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinoethyl group, in particular, provides additional flexibility and potential for interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3/c22-17-7-5-15(6-8-17)19(26-9-11-29-12-10-26)14-24-20(27)21(28)25-18-4-2-1-3-16(18)13-23/h1-8,19H,9-12,14H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDLRIFSOBTBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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